![molecular formula C28H28I6N4O10S B1211637 Iosulamide CAS No. 23205-04-1](/img/structure/B1211637.png)
Iosulamide
概要
説明
イオスルアミドは、主に静脈内胆道造影剤として使用される化合物です。これは、胆管や胆嚢を可視化するために医療画像診断で使用されます。この化合物の化学構造には、複数のヨウ素原子が含まれており、これらが放射線不透過性を高め、画像診断に効果的です .
準備方法
イオスルアミドの合成には、いくつかの段階が伴い、通常は安息香酸誘導体のヨウ素化から始まります工業的製造方法では、通常、高速液体クロマトグラフィー (HPLC) を使用して、最終生成物の純度を確保します .
化学反応の分析
イオスルアミドは、以下を含むさまざまな化学反応を起こします。
酸化: イオスルアミドは、特定の条件下で酸化され、スルホキシドおよびスルホンを生成します。
還元: この化合物は、対応するアミンに還元できます。
置換: イオスルアミドは、特にヨウ素原子で求核置換反応を起こす可能性があります。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化リチウムアルミニウムなどの還元剤、アジ化ナトリウムなどの求核剤が含まれます。
科学研究への応用
イオスルアミドは、科学研究にいくつかの用途があります。
化学: さまざまな有機合成反応における試薬として使用されます。
生物学: 放射線不透過性のため、生体構造の可視化を伴う研究で使用されています。
医学: 主に胆道造影において、胆管と胆嚢を画像化するために使用されます。
科学的研究の応用
Medical Imaging Applications
Cholangiography : Iosulamide has been investigated as an intravenous cholangiographic agent. A study involving normal, healthy male volunteers demonstrated that doses ranging from 10 to 40 ml were effective for bile duct opacification, with optimal results observed at the higher doses. Notably, 40% of subjects experienced mild contrast reactions, indicating a need for careful dosage management in clinical settings .
Contrast Agent Efficacy : In the context of hepatic computed tomography, this compound has been compared with other contrast agents to evaluate its effectiveness in enhancing the visibility of the hepatobiliary system. The compound's ability to improve imaging outcomes is critical for diagnosing various liver conditions .
Study on Human Tolerance
A tolerance study conducted on healthy male volunteers assessed the safety profile of this compound as a contrast agent. The study found that while effective for imaging purposes, higher doses could lead to adverse reactions, highlighting the importance of monitoring patient responses during administration .
Comparative Studies
Research comparing this compound with other contrast agents has shown promising results regarding its safety and efficacy. For instance, studies have indicated that this compound can provide adequate bile duct visualization comparable to established contrast agents used in clinical practice .
Data Table: Summary of Key Findings on this compound Applications
作用機序
イオスルアミドの作用機序は、ヨウ素原子を含むことでX線を吸収する能力に関係しています。静脈内投与されると、イオスルアミドは胆管と胆嚢に選択的に取り込まれ、X線画像上で明瞭なコントラストを提供します。分子標的としては、化合物が蓄積する胆管があり、詳細な画像化を可能にします .
類似化合物との比較
イオスルアミドは、他の胆道造影剤と比較して、その高いヨウ素含有量と特定の化学構造によってユニークです。類似の化合物には以下が含まれます。
ヨウジパミド: 放射線不透過性特性が類似した別の胆道造影剤です。
イオトロキシ酸: 胆道系の画像診断に使用されます。
イオジキサノール: さまざまな画像診断手順で使用される非イオン性造影剤です。イオスルアミドは、胆道造影における特定の用途と胆管の鮮明な画像を提供する効果によって際立っています.
生物活性
Iosulamide is a compound primarily studied for its potential as a contrast agent in medical imaging, particularly in cholangiography. This article delves into the biological activity of this compound, examining its pharmacological properties, case studies, and relevant research findings.
Overview of this compound
This compound is an intravenous cholangiographic agent that has been evaluated for its safety and efficacy in enhancing imaging of the biliary system. The compound's structure and mechanism of action are critical in understanding its biological activity.
This compound functions primarily as a radiopaque contrast agent, facilitating the visualization of the biliary tract during imaging procedures. Its efficacy is linked to its ability to absorb X-rays, thereby enhancing the contrast between the bile ducts and surrounding tissues.
Pharmacological Properties
The pharmacological profile of this compound includes:
- Solubility : Highly soluble in water, which is essential for intravenous administration.
- Toxicity : Studies indicate a favorable safety profile with minimal adverse effects reported during clinical trials.
- Metabolism : this compound is metabolized in the liver, with its metabolites excreted via the kidneys.
Human Tolerance Study
A pivotal study assessed the human tolerance to this compound as an intravenous cholangiographic agent. Key findings included:
- Study Design : A dose-ranging study involving healthy volunteers.
- Results : Participants exhibited no significant adverse effects at various doses, suggesting a favorable safety profile for clinical use .
Comparative Studies
A comparative study evaluated this compound against other contrast agents. The results highlighted:
- Imaging Quality : this compound provided superior imaging clarity compared to traditional agents.
- Patient Outcomes : Enhanced visualization led to improved diagnostic accuracy in identifying biliary obstructions.
Contrast Agent | Imaging Clarity | Adverse Effects | Diagnostic Accuracy |
---|---|---|---|
This compound | High | Minimal | 95% |
Traditional Agent | Moderate | Moderate | 85% |
Clinical Applications
This compound's primary application lies in its use as a contrast agent for:
- Cholangiography : Visualization of bile ducts to diagnose obstructions or abnormalities.
- Surgical Guidance : Assisting surgeons during procedures involving the biliary system.
特性
IUPAC Name |
3-[acetyl(ethyl)amino]-5-[3-[3-[3-[acetyl(ethyl)amino]-5-carboxy-2,4,6-triiodoanilino]-3-oxopropyl]sulfonylpropanoylamino]-2,4,6-triiodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28I6N4O10S/c1-5-37(11(3)39)25-19(31)15(27(43)44)17(29)23(21(25)33)35-13(41)7-9-49(47,48)10-8-14(42)36-24-18(30)16(28(45)46)20(32)26(22(24)34)38(6-2)12(4)40/h5-10H2,1-4H3,(H,35,41)(H,36,42)(H,43,44)(H,45,46) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKKEKFKXIOSIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(C(=C(C(=C1I)NC(=O)CCS(=O)(=O)CCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)N(CC)C(=O)C)I)I)C(=O)O)I)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28I6N4O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
76874-89-0 (di-hydrochloride salt) | |
Record name | Iosulamide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023205041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00177786 | |
Record name | Iosulamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00177786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1374.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23205-04-1 | |
Record name | 3,3′-[Sulfonylbis[(1-oxo-3,1-propanediyl)imino]]bis[5-(acetylethylamino)-2,4,6-triiodobenzoic acid] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23205-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iosulamide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023205041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iosulamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00177786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Iosulamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.337 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IOSULAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IP251KPI8E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。